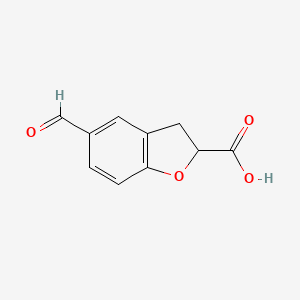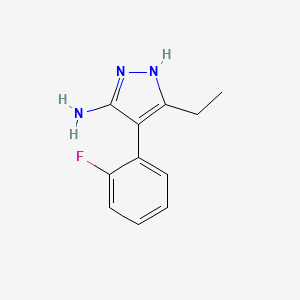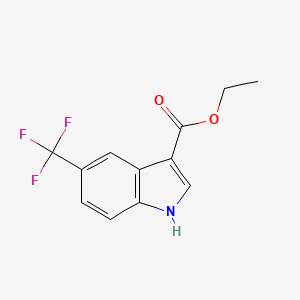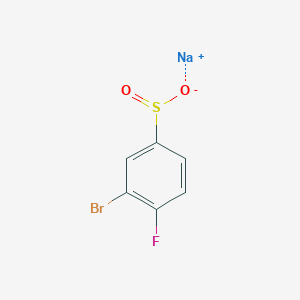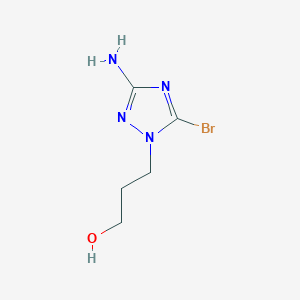![molecular formula C10H9F2NO3 B13167004 2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde](/img/structure/B13167004.png)
2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde is a chemical compound with the molecular formula C10H9F2NO3 It is characterized by the presence of difluoromethyl and methylamino groups attached to a benzodioxole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde typically involves the introduction of difluoromethyl and methylamino groups onto a benzodioxole ring. One common method involves the use of difluoromethylation reagents, such as difluorocarbene precursors, under specific reaction conditions. The reaction may be catalyzed by transition metals like palladium or copper to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carboxylic acid.
Reduction: Formation of 2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-methanol.
Substitution: Formation of various substituted benzodioxole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-Methylamino-2’,7’-Difluorofluorescein: A similar compound used as a fluorescent probe for detecting nitric oxide.
2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carboxylic acid: An oxidized derivative of the target compound.
Uniqueness
2,2-Difluoro-7-[(methylamino)methyl]-2H-1,3-benzodioxole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethyl group enhances its stability and ability to form strong interactions with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H9F2NO3 |
|---|---|
Poids moléculaire |
229.18 g/mol |
Nom IUPAC |
2,2-difluoro-7-(methylaminomethyl)-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C10H9F2NO3/c1-13-4-6-2-3-7(5-14)9-8(6)15-10(11,12)16-9/h2-3,5,13H,4H2,1H3 |
Clé InChI |
CNNIRTDHECRYBT-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=C2C(=C(C=C1)C=O)OC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


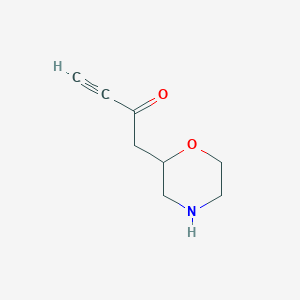
![5-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13166925.png)
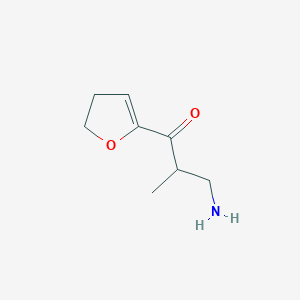


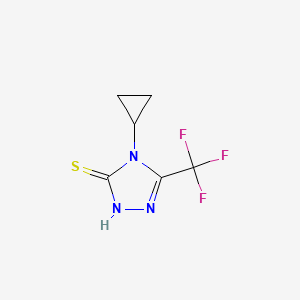
![N-(cyclopropylmethyl)-2-[2-(hydroxymethyl)phenoxy]acetamide](/img/structure/B13166979.png)
